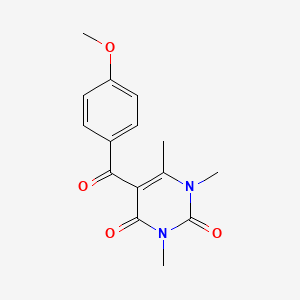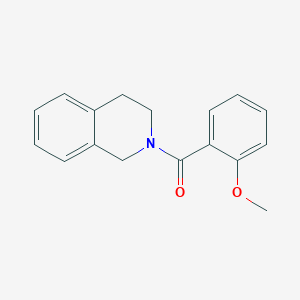
5-(4-methoxybenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-methoxybenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular formula of the compound is C12H10N2O5 . It likely has a complex structure due to the presence of multiple functional groups including a methoxy group, a benzoyl group, and a pyrimidinedione group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties might include solubility, melting point, boiling point, and spectral data. For this specific compound, such data might not be readily available without experimental analysis .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The pyrimidinedione moiety, in particular, has been associated with significant antibacterial properties . Research indicates that derivatives of pyrimidinedione can be effective against various strains of microorganisms, making it a promising candidate for the development of new antibiotics .
Drug Synthesis and Design
The structural framework of 5-(4-methoxybenzoyl)-pyrimidinedione is conducive to the synthesis of novel drugs. Its benzoyl and methoxy groups are common in pharmacologically active molecules, suggesting its utility in the design of new therapeutic agents .
Pharmacological Studies
Benzimidazole molecules, which share a similar core structure to our compound of interest, have been verified to be effective in broad biochemical and pharmacological studies. This implies that 5-(4-methoxybenzoyl)-pyrimidinedione could also be explored for its pharmacological benefits, including its potential use in treating systematic fungal infections .
Molecular Docking Studies
The compound’s structure allows for molecular docking studies, which are essential in drug discovery. Docking studies help in understanding the interaction between drugs and their target proteins. For instance, compounds with a similar structure have been used to target key proteins in bacterial cell division, which is crucial for developing novel antibacterial agents .
Antifungal Applications
Given the broad spectrum of activity exhibited by benzimidazole derivatives, there is potential for 5-(4-methoxybenzoyl)-pyrimidinedione to act as an antifungal agent. Its application could extend to both systematic and superficial fungal infections .
Resistance Studies
The emergence of drug-resistant bacteria is a significant concern in healthcare. Compounds like 5-(4-methoxybenzoyl)-pyrimidinedione can be studied for their ability to overcome bacterial resistance mechanisms, which is vital for the future of antibiotic therapy .
Bioactive Heterocyclic Compound Research
As a bioactive heterocyclic compound, 5-(4-methoxybenzoyl)-pyrimidinedione is of interest in the study of biological activities. Heterocyclic compounds are known for their wide range of biological activities, and this compound could contribute valuable insights into this field .
Anticancer Research
The structural elements of 5-(4-methoxybenzoyl)-pyrimidinedione suggest potential applications in anticancer research. Its ability to interact with various biological targets could make it a candidate for the development of new anticancer drugs .
Propriétés
IUPAC Name |
5-(4-methoxybenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-12(14(19)17(3)15(20)16(9)2)13(18)10-5-7-11(21-4)8-6-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIUVWAABOROOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(trans-4-hydroxycyclohexyl)-9-[4-(methylamino)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620241.png)
![5-nitro-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5620249.png)
![7-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5620264.png)
![N,N,4-trimethyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-2-amine](/img/structure/B5620280.png)
![4-isopropyl-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5620289.png)

![6-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5620297.png)
![6-benzyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5620298.png)
![4-{2-[(1R*,5S*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5620303.png)
![1-methyl-4-[4-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5620314.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5620327.png)
![isopropyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5620328.png)
![5-fluoro-2-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5620350.png)
![4-{4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-ethyl-6-methylpyrimidine](/img/structure/B5620356.png)